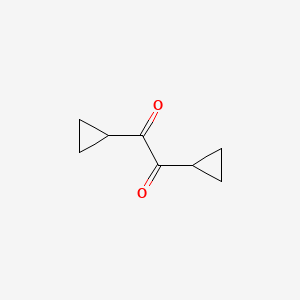

Dicyclopropylethanedione

Description

Structure

3D Structure

Properties

CAS No. |

15940-88-2 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

1,2-dicyclopropylethane-1,2-dione |

InChI |

InChI=1S/C8H10O2/c9-7(5-1-2-5)8(10)6-3-4-6/h5-6H,1-4H2 |

InChI Key |

UKHLNGHTXWIWGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C(=O)C2CC2 |

Origin of Product |

United States |

Foundational & Exploratory

Dicyclopropylethanedione: A Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Dicyclopropylethanedione, also known as 1,2-dicyclopropylethane-1,2-dione, is a chemical compound with the molecular formula C₈H₁₀O₂.[1] This document provides a concise overview of its known physical properties. The information presented herein is compiled from available chemical databases.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 138.166 g/mol | [1] |

| Boiling Point | 211.9 °C at 760 mmHg | [1] |

| Density | 1.286 g/cm³ | [1] |

| Vapor Pressure | 0.178 mmHg at 25°C | [1] |

| Flash Point | 75.8 °C | [1] |

| CAS Number | 15940-88-2 | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. However, standard methodologies for determining these properties are well-established in the field of chemistry.

General Methodologies:

-

Melting Point: The melting point of a solid compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Boiling Point: The boiling point is determined by heating the liquid in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For greater accuracy, this is often done under reduced pressure and extrapolated to atmospheric pressure.

-

Density: The density of a liquid can be determined using a pycnometer or a hydrometer. These methods involve measuring the mass of a known volume of the substance.

-

Solubility: To determine solubility, a measured amount of the solute (this compound) is added to a known volume of a solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic or gravimetric methods. This process is repeated for a range of common laboratory solvents.

Synthesis Pathway

While detailed biological signaling pathways involving this compound are not documented in the available literature, a plausible synthetic route can be conceptualized based on standard organic chemistry principles. A potential synthesis could involve the oxidation of dicyclopropylethanediol.

Caption: Plausible synthesis of this compound.

It is important to emphasize that the biological activity and potential applications of this compound in drug development are not well-documented in publicly accessible scientific literature. Further research would be required to elucidate its pharmacological profile and potential signaling pathway interactions.

References

An In-depth Technical Guide on 1,2-Dicyclopropylethane-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dicyclopropylethane-1,2-dione, a unique α-diketone featuring two cyclopropyl rings. The document details its chemical identity, physicochemical properties, and known synthetic pathways. While specific experimental data on its biological activity and spectroscopic characterization are limited in publicly accessible literature, this guide draws parallels from related dicarbonyl and cyclopropyl-containing compounds to infer potential applications and areas for future research, particularly in the realm of medicinal chemistry and drug development.

Chemical Identity and Properties

IUPAC Name: 1,2-dicyclopropylethane-1,2-dione

This compound is a symmetrical α-diketone where the ethanedione backbone is substituted with a cyclopropyl group at each carbonyl carbon.

Synonyms:

-

Dicyclopropylethanedione

-

Dicyclopropylglyoxal

-

Ethanedione, dicyclopropyl-

Chemical Structure:

Physicochemical Data:

A summary of the known quantitative data for 1,2-dicyclopropylethane-1,2-dione is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| CAS Number | 15940-88-2 | [1] |

| Boiling Point | 211.9 °C at 760 mmHg | [1] |

| Density | 1.286 g/cm³ | [1] |

| Flash Point | 75.8 °C | [1] |

| Vapor Pressure | 0.178 mmHg at 25°C | [1] |

Synthesis of 1,2-Dicyclopropylethane-1,2-dione

From Ethyl Cyclopropylcarboxylate

One reported synthesis involves the reaction of ethyl cyclopropylcarboxylate with thionyl chloride and sodium.[1] This method likely proceeds through an acyloin-type condensation of the corresponding acyl chloride.

Hypothesized Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for this specific transformation is not publicly available. General procedures for the conversion of esters to α-diketones often involve the formation of an acyl chloride followed by a reductive coupling reaction.

Photochemical Synthesis from Cyclopropanecarbaldehyde

A second synthetic route involves the irradiation of cyclopropanecarbaldehyde.[1] This photochemical approach likely proceeds via a radical mechanism.

Hypothesized Reaction Scheme:

Experimental Protocol:

Specific details of the experimental setup, including solvent, concentration, and reaction time for the photolysis of cyclopropanecarbaldehyde to yield the desired product, are not detailed in the available literature.

Spectroscopic Characterization

Predicted Spectroscopic Data:

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the methine and methylene protons of the cyclopropyl rings. The chemical shifts would be influenced by the adjacent carbonyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons, as well as the methine and methylene carbons of the cyclopropyl rings. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of an α-diketone. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the cleavage of the cyclopropyl rings and the dicarbonyl unit. |

Potential Applications in Drug Development

While no specific biological activities have been reported for 1,2-dicyclopropylethane-1,2-dione, its structural motifs—the α-diketone and the cyclopropyl group—are of significant interest in medicinal chemistry.

The Role of the α-Diketone Moiety

α-Dicarbonyl compounds are known to exhibit a range of biological activities. They can act as enzyme inhibitors, particularly for enzymes with active site cysteine or arginine residues, through the formation of covalent adducts.[3] Some dicarbonyl compounds have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6][7][8] The reactivity of the dicarbonyl system makes it a potential pharmacophore for targeted covalent inhibitors.

The Significance of the Cyclopropyl Group

The cyclopropyl group is a valuable substituent in drug design due to its unique conformational and electronic properties.[9] It can:

-

Introduce conformational rigidity: This can lead to improved binding affinity and selectivity for a target protein.

-

Modulate metabolic stability: The cyclopropyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.

-

Alter physicochemical properties: It can influence lipophilicity and aqueous solubility.

-

Serve as a bioisostere: The cyclopropyl ring can mimic the electronic properties of a double bond or a phenyl ring.

The presence of two cyclopropyl groups in 1,2-dicyclopropylethane-1,2-dione suggests that it could serve as a rigid scaffold for the development of novel therapeutic agents.

Future Research Directions

The lack of extensive data on 1,2-dicyclopropylethane-1,2-dione presents several opportunities for future research:

-

Development of detailed and optimized synthetic protocols: Elucidating high-yield and scalable synthetic routes is crucial for further investigation.

-

Comprehensive spectroscopic characterization: A full analysis of its NMR, IR, and mass spectra is necessary for unambiguous identification and quality control.

-

In vitro biological screening: Evaluation of its cytotoxicity against a panel of cancer cell lines and its inhibitory activity against various enzymes would provide insights into its therapeutic potential.

-

Computational modeling: Docking studies with relevant biological targets could help in identifying potential protein-ligand interactions and guide the design of more potent analogs.

Conclusion

1,2-Dicyclopropylethane-1,2-dione is a structurally intriguing molecule with potential applications in drug discovery and development. While current knowledge about its synthesis and properties is limited, the presence of both the reactive α-diketone functionality and the conformationally constraining cyclopropyl groups makes it a compelling target for further investigation. Future research focused on its synthesis, characterization, and biological evaluation is warranted to unlock its full potential as a novel chemical entity for medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dicyclopropyl ketone | C7H10O | CID 70721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of D-amino acid oxidase by alpha-keto acids analogs of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione [scirp.org]

- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

CAS number and identifiers for dicyclopropylethanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dicyclopropylethanedione, summarizing its chemical identifiers, physical properties, and a proposed synthetic approach. Due to the limited availability of public data, this guide also highlights areas where further experimental investigation is required.

Chemical Identifiers and Physical Properties

This compound, a symmetrical α-diketone, possesses a unique structure with two cyclopropyl groups flanking a 1,2-dione moiety. Its fundamental identifiers and known physical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 15940-88-2 | [1][2] |

| IUPAC Name | 1,2-dicyclopropylethane-1,2-dione | [2] |

| Chemical Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.16 g/mol | [1][2] |

| Canonical SMILES | C1CC1C(=O)C(=O)C2CC2 | [2] |

| InChI | InChI=1S/C8H10O2/c9-7(5-1-2-5)8(10)6-3-4-6/h5-6H,1-4H2 | [2] |

| InChIKey | UKHLNGHTXWIWGW-UHFFFAOYSA-N | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 211.9 °C at 760 mmHg | [1] |

| Flash Point | 75.8 °C | [1] |

| Density | 1.286 g/cm³ | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol (General Procedure):

This protocol is a generalized representation based on common methods for the synthesis of symmetrical 1,2-diketones from carboxylic acid esters and should be optimized for the specific synthesis of this compound.

Reaction: 2-Cyclopropanecarboxylic acid ethyl ester → 1,2-Dicyclopropylethane-1,2-dione

Reagents and Materials:

-

Ethyl cyclopropylcarboxylate

-

Sodium metal

-

Thionyl chloride (optional, for conversion to acid chloride)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Preparation: All glassware should be thoroughly dried, and the reaction should be set up under an inert atmosphere to prevent the reaction of sodium metal with atmospheric moisture.

-

Reaction: A dispersion of sodium metal in an anhydrous solvent like diethyl ether is prepared in the reaction flask. Ethyl cyclopropylcarboxylate is then added dropwise to the reaction mixture with vigorous stirring. The reaction is typically carried out at room temperature and may require several hours to proceed to completion.[1]

-

Workup: After the reaction is complete, the excess sodium is carefully quenched. The reaction mixture is then acidified, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Note: The specific reaction conditions, including temperature, reaction time, and purification method, would need to be determined empirically.

Structural Characterization (Theoretical)

No experimental spectroscopic data for this compound has been found in the reviewed literature. However, based on its structure, the following spectroscopic characteristics can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. The protons on the cyclopropyl rings would likely appear as a complex multiplet in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbons in the downfield region, characteristic of α-diketones. The carbons of the cyclopropyl rings would appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretching of a 1,2-diketone.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (138.16 g/mol ).

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound based on the proposed synthetic route.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not reveal any studies on the biological activity or potential signaling pathways associated with this compound. The reactivity of the α-dicarbonyl moiety suggests potential for biological interactions, but this remains an uninvestigated area.

Conclusion

This compound is a well-defined chemical entity with known identifiers and basic physical properties. While a synthetic route has been reported, a detailed experimental protocol and comprehensive spectroscopic characterization are lacking in the public domain. Furthermore, its biological activity remains unexplored. This technical guide provides a foundation for researchers interested in this molecule, highlighting the need for further experimental work to fully elucidate its chemical and biological properties.

References

Early Synthetic Approaches to Dicyclopropylethanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational methodologies for the synthesis of dicyclopropylethanedione, a molecule of interest for its unique structural motifs and potential applications in medicinal chemistry and materials science. While direct, early publications detailing the synthesis of this compound are scarce, a logical and historically plausible synthetic pathway can be constructed based on established reactions from the early 20th century. This document outlines a robust two-step synthesis commencing with the formation of dicyclopropyl ketone, followed by its oxidation to the target α-diketone, this compound.

Synthetic Pathway Overview

The synthesis of this compound can be envisioned as a two-stage process. The first stage involves the synthesis of the precursor, dicyclopropyl ketone. An early and well-documented method for this is the reaction of γ-butyrolactone with sodium methoxide, followed by treatment with hydrochloric acid and subsequent cyclization with sodium hydroxide. The second stage involves the α-oxidation of the methylene group adjacent to the carbonyl in dicyclopropyl ketone to yield the desired this compound. A classic and effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide and was first reported in 1932.[1][2]

Caption: Proposed two-step synthesis of this compound.

Stage 1: Synthesis of Dicyclopropyl Ketone

The preparation of dicyclopropyl ketone from γ-butyrolactone is a well-established procedure. The following protocol is adapted from a verified synthetic method.[3]

Experimental Protocol

Materials:

-

γ-Butyrolactone

-

Sodium metal

-

Absolute methanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Potassium carbonate

-

Anhydrous magnesium sulfate

-

Ether

Procedure:

-

Preparation of Sodium Methoxide: In a 3-liter three-necked flask equipped with a stirrer, dropping funnel, and a condenser, a solution of sodium methoxide is prepared by reacting 50 g of freshly cut sodium with 600 ml of absolute methanol.

-

Reaction with γ-Butyrolactone: To the stirred sodium methoxide solution, 344 g of γ-butyrolactone is added. The mixture is heated to distill off the methanol.

-

Acidification and Hydrolysis: The condenser is set for reflux, and 800 ml of concentrated hydrochloric acid is cautiously added to the reaction mixture. The mixture is then refluxed with stirring for 20 minutes.

-

Cyclization: After cooling the mixture in an ice bath, a solution of 480 g of sodium hydroxide in 600 ml of water is added, keeping the temperature below 50°C. The mixture is then refluxed for an additional 30 minutes.

-

Isolation and Purification: The dicyclopropyl ketone is isolated by steam distillation. The distillate is saturated with potassium carbonate, and the organic layer is separated. The aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous magnesium sulfate, and the ether is removed. The crude product is then purified by distillation.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (ml) | Yield (%) | Boiling Point (°C/mm Hg) | Refractive Index (nD25) |

| γ-Butyrolactone | 86.09 | 4.0 | 344 | - | - | - | - |

| Sodium | 22.99 | 2.17 | 50 | - | - | - | - |

| Dicyclopropyl ketone | 110.15 | - | 114-121 | ~130 | 52-55 | 72-74/33 | 1.4654 |

Stage 2: Synthesis of this compound via Riley Oxidation

The oxidation of the α-methylene group of dicyclopropyl ketone to a carbonyl group can be achieved using selenium dioxide, in a reaction known as the Riley oxidation.[1][2][4] This method was a significant development in organic synthesis in the early 20th century for the preparation of 1,2-dicarbonyl compounds.[1][2]

Experimental Protocol

Materials:

-

Dicyclopropyl ketone

-

Selenium dioxide (SeO2)

-

1,4-Dioxane

-

Diethyl ether

-

Celite

Procedure:

-

Reaction Setup: In a pressure tube, a solution of dicyclopropyl ketone (1.0 eq) in 1,4-dioxane is prepared.

-

Addition of Oxidant: Selenium dioxide (2.0 eq) is added to the solution in one portion at room temperature.

-

Reaction Conditions: The resulting suspension is stirred vigorously and heated to 100°C for 7 hours.

-

Workup: After cooling, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite to remove the precipitated selenium.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by flash column chromatography on silica gel.

Note: The exact yield for the oxidation of dicyclopropyl ketone is not documented in early literature and would need to be determined experimentally. The provided protocol is a general procedure for the Riley oxidation of ketones.[4]

Conceptual Workflow for Riley Oxidation

Caption: Experimental workflow for the Riley oxidation.

Alternative Early Oxidation Methods

While the Riley oxidation is a prime candidate for an "early study" synthesis, other classical oxidation methods for converting ketones to α-diketones were also known and could have been employed. These include:

-

Oxidation with Cupric Acetate: Ketones could be oxidized at the α-position using copper(II) salts. For instance, the oxidation of benzoin to benzil was commonly performed with copper(II) acetate.[5][6]

-

Oxidation with Nitric Acid: Concentrated nitric acid was a common and potent oxidizing agent used for various transformations, including the oxidation of α-hydroxy ketones to α-diketones, as seen in the synthesis of benzil from benzoin.[7][8]

These alternative methods provide a broader context of the synthetic tools available to chemists in the early 20th century for the potential synthesis of this compound.

This guide provides a comprehensive overview of a plausible early synthetic route to this compound, based on established chemical principles and historical context. The detailed protocols and data are intended to serve as a valuable resource for researchers in the field.

References

- 1. Riley oxidation - Wikipedia [en.wikipedia.org]

- 2. Chemistry:Riley oxidation - HandWiki [handwiki.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Riley Oxidation | NROChemistry [nrochemistry.com]

- 5. Solved In this experiment, a-diketone, benzil, is prepared | Chegg.com [chegg.com]

- 6. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 7. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

molecular weight and formula of dicyclopropylethanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropylethanedione, also known as 1,2-dicyclopropylethane-1,2-dione, is a diketone featuring two cyclopropyl groups attached to an ethanedione backbone. This document provides a concise technical summary of its fundamental chemical properties. At present, detailed experimental protocols for its synthesis and comprehensive data on its biological activity are not extensively documented in publicly accessible literature.

Chemical and Physical Properties

This compound is characterized by the chemical formula C8H10O2 and a molecular weight of 138.16 g/mol .[1] Its structure consists of a central 1,2-dione (alpha-diketone) moiety flanked by two cyclopropyl rings.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C8H10O2 | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| IUPAC Name | 1,2-dicyclopropylethane-1,2-dione | |

| CAS Number | 15940-88-2 |

Synthesis

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Research into related compounds, such as various diketone derivatives, has explored a range of biological activities; however, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Experimental Workflow for Future Investigation

Given the lack of detailed information, a logical workflow for future research on this compound would involve the key stages of synthesis, purification, and subsequent biological screening.

Caption: Proposed research workflow for this compound.

References

Dicyclopropyl Ketone: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropyl ketone, a unique molecule featuring two cyclopropane rings attached to a central carbonyl group, has carved a niche for itself as a valuable intermediate in both pharmaceutical and fine chemical synthesis.[1] Its distinct reactivity, stemming from the strained three-membered rings, makes it a versatile building block for complex organic molecules.[2][3] This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of dicyclopropyl ketone. It also presents a compilation of its physicochemical and spectroscopic properties and details its application in the synthesis of bioactive compounds.

Discovery and History

The first detailed account of the synthesis of dicyclopropyl ketone was published in 1956 by Harold Hart and Omer E. Curtis, Jr., in the Journal of the American Chemical Society.[4][5] Their work provided a practical entry into polycyclopropylated molecules.[5] The described synthesis, a modification of earlier work by Fittig, Volhard, Spencer, and Wright, involved the ring closure of a γ-haloketone.[4] Prior to this, there were reports of dicyclopropyl ketone formation in small amounts from the decarboxylation of cyclopropanecarboxylic acid over thoria, though the identity of the product was questioned.[4] The work by Hart and Curtis solidified the synthesis and characterization of this novel ketone, paving the way for its use in organic synthesis.

Physicochemical and Spectroscopic Data

Dicyclopropyl ketone is a clear, colorless to light yellow liquid at room temperature.[2][3] It is soluble in water and stable under normal temperatures and pressures.[2] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of Dicyclopropyl Ketone

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O | [6] |

| Molecular Weight | 110.15 g/mol | [6] |

| CAS Number | 1121-37-5 | [6] |

| Appearance | Clear colorless to yellowish liquid | [2][3] |

| Boiling Point | 160-162 °C | [1][3] |

| Density | 0.977 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.467 | [3] |

| Water Solubility | Soluble | [2] |

Table 2: Spectroscopic Data of Dicyclopropyl Ketone

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Data available, specific shifts can be obtained from sources. | [6][7][8] |

| ¹³C NMR | Data available, specific shifts can be obtained from sources. | [6][7][9] |

| Infrared (IR) | Data available, characteristic C=O and cyclopropyl C-H stretches. | [6][10][11][12] |

| Mass Spectrometry (MS) | m/z top peak: 69; 2nd highest: 41; 3rd highest: 39. | [6][11][13] |

Key Synthetic Methodologies

The most common and well-documented synthesis of dicyclopropyl ketone involves the intramolecular cyclization of 1,7-dichloro-4-heptanone under alkaline conditions.[1][3] An alternative and often-used precursor is γ-butyrolactone.[4]

Experimental Protocol: Synthesis from 1,7-dichloro-4-heptanone

This protocol is adapted from established literature procedures.[14]

Materials:

-

1,7-dichloro-4-heptanone

-

20% Sodium hydroxide solution

-

Ether

-

Potassium carbonate

-

One-liter three-necked flask

-

Reflux condenser

-

Stirrer

Procedure:

-

To a one-liter three-necked flask equipped with a reflux condenser and a stirrer, add 600 mL of 20% sodium hydroxide solution and 165 g (0.9 mole) of 1,7-dichloro-4-heptanone.[14]

-

Heat the mixture to reflux with vigorous stirring for 30 minutes.[14]

-

Following reflux, set up the apparatus for steam distillation and continue until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.[14]

-

Saturate the distillate with potassium carbonate.[14]

-

Separate the upper organic layer.[14]

-

Extract the aqueous layer once with ether.[14]

-

Combine the organic layer and the ether extract and dry over anhydrous potassium carbonate.[14]

-

Remove the ether by distillation.

-

Distill the residue to yield dicyclopropyl ketone.

Experimental Protocol: Synthesis from γ-Butyrolactone

This protocol is based on the procedure described by Hart and Curtis, Jr.[4]

Materials:

-

Sodium methoxide

-

Absolute methanol

-

γ-butyrolactone

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Ether

-

Anhydrous magnesium sulfate

-

3-liter three-necked flask

-

Stirrer

-

Dropping funnel

-

Condenser

Procedure:

-

Prepare a solution of sodium methoxide from 50 g of sodium and 600 mL of absolute methanol in a 3-liter three-necked flask equipped with a stirrer, dropping funnel, and a condenser set for distillation.[4]

-

Add 344 g (4.0 moles) of γ-butyrolactone to the stirred solution and heat until methanol distills rapidly.[4]

-

After collecting approximately 475 mL of methanol, apply reduced pressure to remove an additional 50-70 mL of methanol.[4]

-

Set the condenser for reflux and add 800 mL of concentrated hydrochloric acid cautiously with stirring.[4]

-

Heat the mixture under reflux for 20 minutes, then cool in an ice bath.[4]

-

Add a solution of 480 g of sodium hydroxide in 600 mL of water to the stirred mixture, keeping the temperature below 50 °C.[4]

-

Heat the mixture under reflux for an additional 30 minutes.[4]

-

Arrange the condenser for downward distillation and collect the ketone-water mixture.[4]

-

Saturate the aqueous layer of the distillate with potassium carbonate and separate the ketone layer.[4]

-

Extract the aqueous layer with three portions of ether.[4]

-

Combine the ketone and ether layers and dry over anhydrous magnesium sulfate.[4]

-

Remove the ether by distillation and then distill the product.[4]

Applications in Drug Development and Fine Chemicals

Dicyclopropyl ketone serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its utility is particularly notable in the preparation of compounds targeting specific biological receptors.[1][14]

Synthesis of Rilmenidine

A significant application of dicyclopropyl ketone is in the synthesis of the antihypertensive drug, rilmenidine.[15] Rilmenidine is an α2-adrenergic receptor agonist that also shows selectivity for I1 imidazoline receptors.[16][17] The synthesis involves the conversion of dicyclopropyl ketone to its oxime, followed by further transformations to yield the final drug substance.

Below is a simplified workflow for the synthesis of Rilmenidine starting from Dicyclopropyl Ketone.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dicyclopropyl ketone | C7H10O | CID 70721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dicyclopropyl ketone(1121-37-5) MS spectrum [chemicalbook.com]

- 8. 1121-37-5(1121-37-5) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Dicyclopropyl ketone(1121-37-5) IR Spectrum [chemicalbook.com]

- 11. Methanone, dicyclopropyl- [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solved The mass spectra of diisopropyl ketone and | Chegg.com [chegg.com]

- 14. Cas 1121-37-5,Dicyclopropyl ketone | lookchem [lookchem.com]

- 15. CN105732352A - Modified synthetic method of dicyclopropyl ketone - Google Patents [patents.google.com]

- 16. rilmenidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. rilmenidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Core Chemistry of α-Diketones: A Technical Guide for Scientists and Drug Development Professionals

Introduction: α-Diketones, organic compounds characterized by two adjacent carbonyl groups, are versatile building blocks in organic synthesis and hold significant importance in medicinal chemistry. Their unique electronic structure gives rise to a rich and diverse reactivity profile, making them valuable precursors for a wide array of molecular architectures, including various heterocyclic systems. This technical guide provides an in-depth exploration of the fundamental chemistry of α-diketones, encompassing their synthesis, characteristic reactions, and spectroscopic properties, with a particular focus on their application in drug discovery and development.

Synthesis of α-Diketones

The synthesis of α-diketones can be achieved through various oxidative methods, starting from a range of precursors. Key strategies include the oxidation of α-hydroxyketones, alkynes, and 1,2-diols.

Oxidation of α-Hydroxyketones (Acyloins)

A common and efficient method for the preparation of α-diketones is the oxidation of α-hydroxyketones, also known as acyloins. A variety of oxidizing agents can be employed for this transformation.

A classic example is the synthesis of benzil from benzoin. This can be achieved using nitric acid or a copper(II) sulfate-pyridine complex as the oxidant. The copper-catalyzed method is often preferred as it tends to produce a purer product.[1]

Experimental Protocol: Synthesis of Benzil from Benzoin using Copper Sulfate and Pyridine [1]

-

Reactants:

-

Benzoin: 1696 g (8 moles)

-

Crystalline Copper Sulfate: 4100 g (16.4 moles)

-

Pyridine: 4000 g

-

Water: 1600 g

-

-

Procedure:

-

In a 12-liter flask equipped with a mechanical stirrer, reflux condenser, and an air inlet, a mixture of copper sulfate, pyridine, and water is heated on a steam bath with stirring until the copper sulfate completely dissolves.

-

Benzoin is added to the solution, and the mixture is heated and stirred for two hours. The reaction mixture turns dark green, and the molten benzil forms an upper layer.

-

After cooling, the copper sulfate-pyridine solution is decanted. The benzil is washed with water and then heated with 3-4 liters of 10% hydrochloric acid.

-

After cooling, the benzil is filtered, washed with water, dried, and recrystallized from carbon tetrachloride (2 liters of solvent per kg of benzil).

-

-

Yield: 1450 g (86% of the theoretical amount) of recrystallized benzil with a melting point of 94–95°C.[1]

Oxidation of Alkynes

Internal alkynes can be directly oxidized to α-diketones using various oxidizing agents. A notable method is the Wacker-type oxidation, which utilizes a palladium and copper catalyst system with molecular oxygen as the terminal oxidant.[2][3] This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups.[2]

Experimental Protocol: Wacker-Type Oxidation of 1,2-Diphenylethyne to Benzil [3]

-

Reactants:

-

1,2-Diphenylethyne

-

PdBr₂ (5 mol%)

-

CuBr₂ (10 mol%)

-

Solvent: Dioxane/H₂O

-

Atmosphere: Oxygen

-

-

Procedure:

-

A mixture of 1,2-diphenylethyne, PdBr₂, and CuBr₂ in a dioxane/H₂O solvent system is stirred under an oxygen atmosphere.

-

The reaction is monitored until completion.

-

The product, benzil, is isolated and purified using standard techniques.

-

-

Yield: Up to 97% yield can be achieved under optimized conditions.[2]

Other Synthetic Routes

Other methods for synthesizing α-diketones include the oxidation of 1,2-diols and the reaction of α-diazo ketones with aldehydes in the presence of a Lewis acid.[4][5] The smooth oxidative cleavage of 1,3-diols in the presence of 2-iodoxybenzoic acid (IBX) also affords α-diketones in excellent yields under mild conditions.[4]

Key Reactions of α-Diketones

The adjacent carbonyl groups in α-diketones dictate their reactivity, making them susceptible to a variety of transformations, including rearrangements and nucleophilic additions.

Benzil-Benzilic Acid Rearrangement

One of the most characteristic reactions of α-diketones is the benzil-benzilic acid rearrangement. This reaction involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid in the presence of a strong base.[6] The reaction is first-order in both the diketone and the base.[6] Aryl groups and groups with electron-withdrawing substituents tend to migrate more readily than alkyl groups.[6]

Experimental Protocol: Benzilic Acid from Benzil [7]

-

Reactants:

-

Benzil: 2.3 g

-

Methanol: 12 ml

-

Potassium Hydroxide (KOH) solution: 8 ml

-

Phosphoric acid: 6 ml

-

-

Procedure:

-

Dissolve benzil in methanol in a 100 ml round-bottom flask, heating slightly if necessary.

-

Add the KOH solution to the flask while stirring.

-

Reflux the stirred mixture for at least 30 minutes. The initial blue-black color will change to brown.

-

After cooling, evaporate the solvent and dissolve the crude potassium benzilate in a minimum amount of hot water.

-

Add a small amount of decolorizing carbon, stir, and filter the hot solution by gravity.

-

Acidify the filtrate by carefully adding phosphoric acid to precipitate the benzilic acid.

-

Cool the mixture to room temperature and then in an ice/water bath to complete crystallization.

-

Collect the precipitated benzilic acid by filtration and wash it thoroughly with water.

-

-

Yield: Yields typically range from 32-64%.[4] The melting point of the purified product is 148-150 °C.[4]

Dioxolane Formation (Carbonyl Protection)

The carbonyl groups of α-diketones can be protected by forming cyclic acetals, such as dioxolanes. This is a common strategy in multi-step syntheses to prevent the carbonyl groups from reacting with certain reagents. The formation of a dioxolane is typically achieved by reacting the α-diketone with ethylene glycol in the presence of an acid catalyst.

Spectroscopic Properties of α-Diketones

The spectroscopic properties of α-diketones are characterized by the presence of the two adjacent carbonyl groups.

| Spectroscopic Technique | Biacetyl (2,3-Butanedione) | Benzil |

| UV-Vis (λmax) | ~275 nm (n→π), ~220 nm (π→π) | ~370 nm (n→π), ~260 nm (π→π)[8] |

| Infrared (IR) | ~1718 cm⁻¹ (C=O stretch) | ~1680-1710 cm⁻¹ (C=O stretch)[1][9][10] |

| ¹H NMR | ~2.3 ppm (s, 6H) | ~7.5-8.0 ppm (m, 10H) |

| ¹³C NMR | ~200 ppm (C=O), ~30 ppm (CH₃) | ~194.5 ppm (C=O), ~129-135 ppm (aromatic C)[11] |

Note: Spectroscopic values can vary slightly depending on the solvent and other experimental conditions.

α-Diketones in Drug Development

The α-diketone motif is a valuable pharmacophore and a versatile synthetic intermediate in the development of new therapeutic agents. Their ability to serve as precursors for various heterocyclic compounds, such as pyrazoles, isoxazoles, and triazoles, makes them particularly important in medicinal chemistry.[12]

The electrophilic nature of the carbonyl carbons in α-diketones allows them to react with biological nucleophiles. For instance, diacetyl has been shown to react with the guanidinium group of arginine residues in proteins.[2][13][14] This reactivity is implicated in the respiratory-tract toxicity associated with diacetyl exposure.[13] Understanding such interactions is crucial for drug design and toxicology studies. While few approved drugs contain an overt α-diketone moiety, they are critical intermediates in the synthesis of more complex drug molecules. For example, α,β-unsaturated ketone systems, which can be derived from α-diketone precursors, are present in various approved drugs.

Visualizing Key Concepts

To further elucidate the fundamental chemistry of α-diketones, the following diagrams, generated using the DOT language, illustrate key processes.

Caption: General workflow for the synthesis and application of α-diketones.

Caption: Mechanism of the Benzil-Benzilic Acid Rearrangement.

Caption: Reaction of Diacetyl with an Arginine Residue.

References

- 1. chemistai.org [chemistai.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpras.com [ijpras.com]

- 4. α-Diketone synthesis by oxidation [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. brainly.com [brainly.com]

- 10. brainly.com [brainly.com]

- 11. Measurement of Color, Bitterness, and Diacetyl Content of Beer Using UV-Vis Spectrophotometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Reaction of the Butter Flavorant Diacetyl (2,3-Butanedione) with N-α-Acetylarginine: A Model for Epitope Formation with Pulmonary Proteins in the Etiology of Obliterative Bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Dicyclopropylethanedione Crystals: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available crystallographic data for dicyclopropylethanedione (C₈H₁₀O₂). The information presented is compiled from existing literature and structural databases, offering a foundational understanding of the solid-state conformation and packing of this molecule. While a comprehensive set of atomic coordinates and detailed experimental protocols from the primary literature were not publicly accessible, this document summarizes the core crystallographic parameters and provides a generalized experimental workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined by X-ray diffraction. The key crystallographic parameters are summarized in the tables below. These data provide the fundamental geometric framework of the crystal lattice and the individual molecules within it.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₁₀O₂ |

| Formula Weight | 138.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Molecules per Unit Cell (Z) | 2 |

Table 2: Unit Cell Dimensions

| Parameter | Value (Å) |

| a | 6.317 |

| b | 9.990 |

| c | 6.078 |

| Parameter | Value (°) |

| α | 90 |

| β | 90.34 |

| γ | 90 |

| Parameter | Value (ų) |

| Volume | 383.4 |

Note: Detailed bond lengths, bond angles, and torsion angles for this compound were not available in the publicly accessible literature. This information is typically found within the full experimental section of the original publication or in the associated Crystallographic Information File (CIF) deposited with the Cambridge Structural Database (CSD).

Molecular Conformation and Packing

The crystallographic analysis reveals that the this compound molecule possesses a center of symmetry in the crystal lattice. The two carbonyl (CO) groups adopt a trans conformation relative to each other. Furthermore, each carbonyl group is oriented cis with respect to the adjacent cyclopropane ring, resulting in a bisected conformation. This specific arrangement minimizes steric hindrance and dictates the intermolecular interactions within the crystal.

Experimental Protocols: A Generalized Workflow

While the specific experimental details for the structural analysis of this compound were not available, a general methodology for such an analysis is presented below. This workflow outlines the typical steps involved in determining the crystal structure of a small organic molecule.

Signaling Pathways and Logical Relationships

As this guide focuses on the static crystal structure of a small molecule, there are no associated signaling pathways to depict. The logical relationship in this context is the experimental workflow leading to the final structural model, as illustrated in the diagram above.

Conclusion

The available data indicates that this compound crystallizes in the monoclinic space group P2₁/n with two molecules per unit cell. The molecule adopts a centrosymmetric conformation with trans carbonyl groups, each bisecting the adjacent cyclopropane ring. For researchers and drug development professionals, this foundational structural information can inform computational modeling, conformational analysis, and the design of derivatives with specific solid-state properties. Access to the full crystallographic dataset, likely through the Cambridge Structural Database, would be necessary for a more in-depth quantitative analysis of the molecular geometry.

The Enduring Allure of the Three-Membered Ring: An In-depth Technical Guide to Cyclopropyl Ketone Chemistry

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a seemingly simple three-membered carbocycle, continues to captivate and empower chemists across various disciplines. Its inherent ring strain and unique electronic properties impart remarkable reactivity and conformational rigidity, making it a prized structural motif in modern organic synthesis and medicinal chemistry. When appended to a ketone, these characteristics are amplified, giving rise to a versatile class of compounds known as cyclopropyl ketones. These molecules serve as pivotal intermediates, capable of undergoing a diverse array of transformations to construct complex molecular architectures. This technical guide provides a comprehensive overview of the core principles of cyclopropyl ketone chemistry, focusing on their synthesis, reactivity, and strategic application in drug discovery. Detailed experimental protocols for key transformations and tabulated quantitative data are presented to facilitate practical application in the laboratory.

I. Synthesis of Cyclopropyl Ketones

The construction of the cyclopropyl ketone moiety can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

A. Corey-Chaykovsky Cyclopropanation

One of the most widely employed methods for the synthesis of cyclopropyl ketones is the Corey-Chaykovsky reaction. This reaction involves the treatment of an α,β-unsaturated ketone (a chalcone in the case of aryl cyclopropyl ketones) with a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a base. The reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

Caption: Catalytic Cycle for SmI₂-Mediated [3+2] Cycloaddition.

Experimental Protocol: SmI₂-Catalyzed Formal [3+2] Cycloaddition of an Alkyl Cyclopropyl Ketone [1] A solution of the alkyl cyclopropyl ketone (0.10 mmol) and phenylacetylene (0.30 mmol) in THF (0.65 mL) is prepared under a nitrogen atmosphere. To this solution is added a solution of SmI₂ in THF (0.1 M, 0.15 mL, 0.015 mmol). For less reactive substrates, metallic samarium powder (0.015 mmol) can be added prior to the SmI₂ solution. The reaction mixture is heated at 55 °C for 4 hours. The reaction is then quenched, and the product is extracted and purified by chromatography.

B. Rearrangement Reactions

The Cloke-Wilson rearrangement is the thermal or acid/base-catalyzed isomerization of cyclopropyl ketones to 2,3-dihydrofurans. [2][3][4]The reaction proceeds through a ring-opening to form a zwitterionic or diradical intermediate, followed by a 5-exo-tet cyclization. This rearrangement provides a powerful method for the synthesis of five-membered oxygen heterocycles.

dot

Caption: Mechanism of the Cloke-Wilson Rearrangement.

C. Visible Light-Mediated [3+2] Cycloadditions

In recent years, visible light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. Aryl cyclopropyl ketones can be reduced by a photocatalyst to form a radical anion, which then undergoes ring-opening and subsequent [3+2] cycloaddition with an olefin. [5][6][7][8]This method allows for the construction of highly substituted cyclopentane rings.

Table 3: Visible Light-Mediated [3+2] Cycloaddition of Aryl Cyclopropyl Ketones [6][7]

| Entry | Aryl Group | Olefin | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | Phenyl | Methyl acrylate | 75 | - |

| 2 | Phenyl | Methyl methacrylate | 83 | >20:1 |

| 3 | 4-Methoxyphenyl | Methyl methacrylate | 71 | >20:1 |

| 4 | 4-Chlorophenyl | Methyl methacrylate | 88 | >20:1 |

| 5 | 2-Naphthyl | Methyl methacrylate | 79 | >20:1 |

Experimental Protocol: General Procedure for Visible Light-Mediated [3+2] Cycloaddition [6][7] A solution of the aryl cyclopropyl ketone (1 equiv), the olefin (2 equiv), Ru(bpy)₃Cl₂ (2.5 mol%), La(OTf)₃ (1 equiv), and TMEDA (5 equiv) in acetonitrile is prepared in a vial. The vial is sealed and irradiated with a compact fluorescent light bulb at room temperature for the specified time. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography.

III. Cyclopropyl Ketones in Drug Discovery

The cyclopropyl ring is a bioisostere of a vinyl group and a phenyl ring, and its incorporation into drug candidates can significantly impact their pharmacological properties. The conformational constraint imposed by the three-membered ring can lead to enhanced potency and selectivity by locking the molecule in a bioactive conformation. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites of oxidation. The cyclopropyl ketone moiety, in particular, can serve as a handle for further functionalization or as a key pharmacophoric element. For example, the quinolone class of antibiotics features a core structure where a cyclopropyl group is often attached to the nitrogen atom of the quinolone ring, a modification that enhances antibacterial activity. [9] dot

Caption: Logical Workflow for the Role of Cyclopropyl Ketones in Drug Discovery.

IV. Conclusion

Cyclopropyl ketones are remarkably versatile building blocks in organic synthesis, offering a gateway to a wide range of carbocyclic and heterocyclic systems. Their unique reactivity, driven by ring strain, enables a plethora of transformations, including ring-openings, rearrangements, and cycloadditions. The development of modern catalytic methods, such as those employing palladium, samarium(II) iodide, and visible light photoredox catalysts, has further expanded the synthetic utility of these compounds. Moreover, the strategic incorporation of the cyclopropyl ketone motif in medicinal chemistry programs continues to be a valuable strategy for optimizing the pharmacological profiles of drug candidates. The detailed protocols and quantitative data provided in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of cyclopropyl ketone chemistry.

References

- 1. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights into the DABCO-Catalyzed Cloke–Wilson Rearrangement: A DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis [figshare.com]

- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles from Dicyclopropylethanedione

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dicyclopropylethanedione is a promising precursor for the synthesis of various heterocyclic compounds, owing to the presence of the 1,2-dicarbonyl moiety which can readily undergo condensation reactions with binucleophiles. The cyclopropyl groups attached to the carbonyl carbons are of particular interest as they can impart unique conformational constraints and lipophilicity to the resulting heterocyclic scaffolds, making them attractive for applications in medicinal chemistry and materials science.

This document provides detailed application notes and representative protocols for the synthesis of two important classes of heterocycles—pyridazines and quinoxalines—using this compound as the starting material. While specific literature on the reactions of this compound is limited, the following protocols are based on well-established synthetic methodologies for the formation of these heterocycles from 1,2-diketones. These should serve as a robust starting point for the development of specific experimental procedures.

Application Note 1: Synthesis of 3,6-Dicyclopropylpyridazine

Background:

Pyridazines are a class of six-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in many biologically active compounds. The most direct route to 3,6-disubstituted pyridazines is the condensation of a 1,2-diketone with hydrazine. In this proposed synthesis, this compound reacts with hydrazine hydrate to form the corresponding 3,6-dicyclopropylpyridazine.

Reaction Scheme:

Caption: General reaction for pyridazine synthesis.

Data Presentation:

The following table summarizes the expected variable parameters and desired outcomes for the synthesis of 3,6-dicyclopropylpyridazine. Experimental determination of these values is required.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 1 | Ethanol | Reflux | 4-8 | TBD | TBD | TBD |

| 2 | Acetic Acid | 100 | 2-4 | TBD | TBD | TBD |

| 3 | Toluene | Reflux | 6-12 | TBD | TBD | TBD |

| TBD: To Be Determined experimentally. |

Experimental Protocol:

Materials:

-

This compound

-

Hydrazine hydrate (64% in water)

-

Ethanol (anhydrous)

-

Dichloromethane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Dissolve the this compound in ethanol (10 mL per mmol of diketone).

-

Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure 3,6-dicyclopropylpyridazine.

-

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Application Note 2: Synthesis of 2,3-Dicyclopropylquinoxaline

Background:

Quinoxalines are bicyclic heterocycles composed of a benzene ring fused to a pyrazine ring. They are important structural motifs in a wide range of pharmaceuticals. The classical and most common method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Here, this compound is reacted with o-phenylenediamine to yield 2,3-dicyclopropylquinoxaline.

Reaction Scheme:

Caption: General reaction for quinoxaline synthesis.

Data Presentation:

The following table outlines the expected parameters for the synthesis of 2,3-dicyclopropylquinoxaline. These values require experimental validation.

| Entry | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 1 | Ethanol | None | Reflux | 2-4 | TBD | TBD | TBD |

| 2 | Ethanol | Acetic Acid (cat.) | Room Temp | 8-12 | TBD | TBD | TBD |

| 3 | Toluene | None | Reflux | 4-6 | TBD | TBD | TBD |

| TBD: To Be Determined experimentally. |

Experimental Protocol:

Materials:

-

This compound

-

o-Phenylenediamine

-

Ethanol

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15 mL per mmol of diketone).

-

Add o-phenylenediamine (1.0 eq) to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Alternatively, if recrystallization is not sufficient, purify the crude product by column chromatography on silica gel.

-

Characterize the purified 2,3-dicyclopropylquinoxaline by 1H NMR, 13C NMR, and mass spectrometry.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of heterocycles from this compound.

Caption: General workflow for synthesis.

Application Notes and Protocols for Catalytic Reactions Involving Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl ketones are versatile synthetic intermediates that have garnered significant attention in organic chemistry and drug discovery. The inherent ring strain of the cyclopropyl group provides a thermodynamic driving force for a variety of catalytic transformations, enabling the construction of complex molecular architectures.[1][2] Their utility is further underscored by the prevalence of the cyclopropyl motif in numerous approved pharmaceuticals, where it can enhance potency, improve metabolic stability, and reduce off-target effects.[3][4] This document provides detailed application notes and experimental protocols for key catalytic reactions involving cyclopropyl ketones, including cycloadditions, ring-opening reactions, and asymmetric transformations.

I. Catalytic [3+2] Cycloadditions of Cyclopropyl Ketones

Formal [3+2] cycloaddition reactions of cyclopropyl ketones with alkenes and alkynes are powerful methods for constructing five-membered carbocycles, which are common scaffolds in natural products and pharmaceuticals.[5][6] Recent advances have focused on both samarium(II) iodide-catalyzed and photocatalytic approaches.

A. Samarium(II) Iodide-Catalyzed [3+2] Cycloadditions

SmI2-catalyzed formal [3+2] cycloadditions have emerged as a robust method, particularly for the challenging coupling of less reactive alkyl cyclopropyl ketones.[5][6] A key innovation in this area is the use of substoichiometric amounts of metallic samarium (Sm0) to stabilize the SmI2 catalyst, preventing its degradation and enabling the reaction of previously unreactive substrates.[5][6]

Reaction Scheme:

Caption: SmI2-catalyzed [3+2] cycloaddition of cyclopropyl ketones.

Experimental Protocol: General Procedure for SmI2-Catalyzed [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones [5][6]

-

Preparation: In a nitrogen-filled glovebox, add SmI2 (0.1 M in THF, 0.2 mL, 0.02 mmol, 10 mol%) and Sm powder (4.5 mg, 0.03 mmol, 15 mol%) to a flame-dried vial.

-

Reactant Addition: Add a solution of the alkyl cyclopropyl ketone (0.20 mmol, 1.0 equiv) and the alkene or alkyne (0.40 mmol, 2.0 equiv) in THF (1.8 mL) to the vial.

-

Reaction: Seal the vial and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

-

Quenching and Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentane or cyclopentene derivative.

Table 1: SmI2-Catalyzed [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones - Representative Data [5][6]

| Entry | Cyclopropyl Ketone | Coupling Partner | Product | Yield (%) |

| 1 | Cyclohexyl cyclopropyl ketone | Styrene | 2-(Cyclohexanecarbonyl)-1-phenylcyclopentane | 90 |

| 2 | Cyclohexyl cyclopropyl ketone | 1-Octyne | 2-(Cyclohexanecarbonyl)-1-hexylcyclopent-1-ene | 85 |

| 3 | Bicyclic alkyl cyclopropyl ketone | Phenylacetylene | Corresponding cyclopentene | 78 |

| 4 | Adamantyl cyclopropyl ketone | 4-Chlorostyrene | Corresponding cyclopentane | 82 |

B. Photocatalytic Asymmetric [3+2] Cycloadditions

Visible-light photocatalysis offers a mechanistically distinct approach for [3+2] cycloadditions of aryl cyclopropyl ketones.[7][8] Dual-catalyst systems, employing a chiral Lewis acid and a photosensitizer, have enabled highly enantioselective transformations.[9]

Signaling Pathway:

Caption: Dual-catalyst asymmetric [3+2] photocycloaddition.

Experimental Protocol: General Procedure for Asymmetric Photocatalytic [3+2] Cycloaddition [7][9]

-

Catalyst Preparation: In a glovebox, add the chiral Lewis acid catalyst (e.g., a pre-formed Sc(III)-N,N'-dioxide complex, 10 mol%) and the photocatalyst (e.g., Ru(bpy)3(PF6)2, 2 mol%) to a vial.

-

Reactant Addition: Add a solution of the aryl cyclopropyl ketone (0.1 mmol, 1.0 equiv), the alkene (0.15 mmol, 1.5 equiv), and a tertiary amine quencher (e.g., Hantzsch ester or TMEDA, 1.2 equiv) in a suitable solvent (e.g., CH2Cl2 or MeCN, 1.0 mL).

-

Irradiation: Seal the vial and place it in a photoreactor equipped with blue LEDs. Irradiate the reaction mixture with stirring at a controlled temperature (e.g., -20 °C) for 24-48 hours.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), concentrate the mixture under reduced pressure.

-

Purification and Analysis: Purify the residue by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Table 2: Asymmetric Photocatalytic [3+2] Cycloadditions - Representative Data [9]

| Entry | Aryl Cyclopropyl Ketone | Alkene Partner | Yield (%) | ee (%) |

| 1 | Phenyl cyclopropyl ketone | N-Phenylmaleimide | 85 | 95 |

| 2 | 4-Methoxyphenyl cyclopropyl ketone | Dimethyl fumarate | 78 | 92 |

| 3 | Naphthyl cyclopropyl ketone | Acrylonitrile | 65 | 88 |

| 4 | Phenyl cyclopropyl ketone | 1,1-Diphenylethylene | 91 | 97 |

II. Catalytic Ring-Opening Reactions

The strain energy of the cyclopropane ring can be harnessed in catalytic ring-opening reactions to generate valuable acyclic structures. These transformations can be achieved with high levels of chemo-, regio-, and stereoselectivity.

A. Asymmetric Ring-Opening with Nucleophiles

Chiral N,N'-dioxide-scandium(III) complexes have proven to be effective catalysts for the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles, including β-naphthols, thiols, alcohols, and carboxylic acids.[10][11]

Workflow Diagram:

Caption: Workflow for asymmetric ring-opening of cyclopropyl ketones.

Experimental Protocol: Asymmetric Ring-Opening with β-Naphthols [10]

-

Catalyst Formation: To a solution of the chiral N,N'-dioxide ligand (0.011 mmol) in CH2Cl2 (0.5 mL) at room temperature, add Sc(OTf)3 (0.01 mmol). Stir the mixture for 1 hour.

-

Reaction Setup: Add the cyclopropyl ketone (0.1 mmol) and β-naphthol (0.12 mmol) to the catalyst solution.

-

Reaction Conditions: Stir the reaction mixture at 40 °C for 24 hours.

-

Purification: After completion, purify the reaction mixture directly by flash column chromatography on silica gel to yield the chiral β-naphthol derivative.

Table 3: Asymmetric Ring-Opening with β-Naphthols - Representative Data [10]

| Entry | Cyclopropyl Ketone | β-Naphthol | Yield (%) | ee (%) |

| 1 | Phenyl cyclopropyl ketone | 2-Naphthol | 99 | 97 |

| 2 | 4-Chlorophenyl cyclopropyl ketone | 2-Naphthol | 95 | 96 |

| 3 | 2-Thienyl cyclopropyl ketone | 6-Bromo-2-naphthol | 92 | 95 |

| 4 | Vinyl cyclopropyl ketone | 2-Naphthol | 88 | 90 |

B. Nickel-Catalyzed γ-Alkylation

Aryl cyclopropyl ketones can undergo nickel-catalyzed cross-electrophile coupling with unactivated primary alkyl chlorides to afford γ-alkylated ketones. A key feature of this reaction is the use of sodium iodide as a co-catalyst to facilitate halide exchange.[12][13]

Experimental Protocol: Nickel-Catalyzed γ-Alkylation [12][13]

-

Reaction Setup: To an oven-dried Schlenk tube, add NiCl2(dme) (5 mol%), a bipyridine ligand (5 mol%), and NaI (1.5 equiv).

-

Reagent Addition: Add the aryl cyclopropyl ketone (0.2 mmol, 1.0 equiv), the primary alkyl chloride (0.3 mmol, 1.5 equiv), and Mn powder (3.0 equiv) to the tube.

-

Solvent and Reaction: Evacuate and backfill the tube with nitrogen (3 times). Add anhydrous DMF (2.0 mL) and stir the mixture at 80 °C for 12 hours.

-

Workup and Purification: Cool the reaction to room temperature, filter through a pad of Celite, and wash with ethyl acetate. Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to obtain the γ-alkyl ketone.

Table 4: Nickel-Catalyzed γ-Alkylation - Representative Data [12][13]

| Entry | Aryl Cyclopropyl Ketone | Alkyl Chloride | Product | Yield (%) |

| 1 | Phenyl cyclopropyl ketone | 1-Chlorobutane | 1-Phenylheptan-1-one | 85 |

| 2 | 4-Fluorophenyl cyclopropyl ketone | 1-Chlorohexane | 1-(4-Fluorophenyl)nonan-1-one | 78 |

| 3 | 2-Naphthyl cyclopropyl ketone | 1-Chloropentane | 1-(Naphthalen-2-yl)octan-1-one | 72 |

| 4 | Pyridin-3-yl cyclopropyl ketone | 1-Chlorobutane | 1-(Pyridin-3-yl)heptan-1-one | 67 |

III. Photocatalytic Deracemization

The deracemization of racemic cyclopropyl ketones into a single enantiomer can be achieved through photocatalysis using a chiral Al-salen complex. This method provides access to enantioenriched cyclopropyl ketones, which are valuable building blocks.[14][15]

Logical Diagram:

Caption: Logical flow of photocatalytic deracemization.

Experimental Protocol: Photocatalytic Deracemization of Cyclopropyl Ketones [14]

-

Reaction Setup: To a quartz tube, add the racemic cyclopropyl ketone (0.10 mmol), the chiral Al-salen catalyst (10 mol%), 3 Å molecular sieves (15 mg), and n-Bu4NCl in acetone under an argon atmosphere.

-

Irradiation: Cool the reaction mixture to -70 °C and irradiate with 400 nm light for 4.5 hours.

-

Analysis: Determine the yield of the isolated material and the enantiomeric ratio by HPLC analysis on a chiral stationary phase.

Table 5: Photocatalytic Deracemization - Representative Data [14]

| Entry | Substrate | Yield (%) | Enantiomeric Ratio |

| 1 | rac-3-Cyclopropylquinolone | 96 | 55:45 |

| 2 | rac-1-(4-bromophenyl)-2,2-dimethylcyclopropane-1-carbaldehyde | 88 | 98:2 |

Conclusion

The catalytic reactions of cyclopropyl ketones presented herein highlight the versatility of this functional group in modern organic synthesis. The provided protocols for cycloadditions, ring-openings, and deracemizations offer researchers and drug development professionals practical methods for the construction of complex and stereochemically rich molecules. These transformations are instrumental in accessing novel chemical space and facilitating the development of new therapeutic agents.

References

- 1. Cyclopropyl Methyl Ketone: A Key Compound in Organic Synthesis [sincerechemicals.com]

- 2. Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchang ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02616K [pubs.rsc.org]

- 13. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Dicyclopropylethanedione

To: Researchers, Scientists, and Drug Development Professionals

Subject: Methods for the Preparation of Dicyclopropylethanedione

Introduction

This compound, also known as 1,2-dicyclopropyl-1,2-ethanedione or dicyclopropylglyoxal, is a diketone featuring two cyclopropyl groups attached to an ethanedione backbone. This structure is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the cyclopropyl rings. These strained rings can influence molecular conformation, metabolic stability, and binding interactions with biological targets. This document provides an overview of potential synthetic strategies for the preparation of this compound.

Proposed Synthetic Methodologies

While specific protocols for this compound are scarce, its synthesis can be logically approached through several established chemical transformations. Below are potential synthetic routes that researchers can explore.

Method 1: Oxidation of Dicyclopropylalkynes

One plausible approach involves the oxidation of dicyclopropylacetylene. The carbon-carbon triple bond of an alkyne can be cleaved under strong oxidizing conditions to yield two carboxylic acids, or in some cases, selectively oxidized to a 1,2-diketone.

Reaction Scheme:

Proposed Experimental Protocol (General):

-

Synthesis of Dicyclopropylacetylene: This precursor could potentially be synthesized via a coupling reaction, such as the Cadiot-Chodkiewicz coupling or Glaser coupling, involving a cyclopropyl-substituted terminal alkyne.

-

Oxidation:

-

To a solution of dicyclopropylacetylene in a suitable solvent (e.g., dichloromethane, acetonitrile), add an oxidizing agent.

-

Potential oxidizing agents include potassium permanganate (KMnO₄) under controlled pH, ruthenium tetroxide (RuO₄, often generated in situ from RuCl₃ and an oxidant like NaIO₄), or ozonolysis followed by a reductive workup that preserves the diketone.

-

The reaction temperature should be carefully controlled, likely starting at low temperatures (e.g., -78 °C or 0 °C) and slowly warming to room temperature.

-

Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS).

-

-

Workup and Purification:

-

Upon completion, the reaction mixture would be quenched and extracted with an organic solvent.

-

The organic layer would be washed, dried, and the solvent removed under reduced pressure.

-

The crude product would likely require purification by column chromatography on silica gel.

-

Quantitative Data (Hypothetical):

| Parameter | Expected Range |

| Yield | 15-40% (highly dependent on oxidant and conditions) |

| Purity | >95% after chromatography |

| Reaction Time | 4-24 hours |

Method 2: Acylation of a Cyclopropyl Grignard Reagent with Oxalyl Chloride

A common method for the synthesis of diketones is the reaction of an organometallic reagent with oxalyl chloride. In this case, a cyclopropyl Grignard reagent could be utilized.

Reaction Scheme:

Proposed Experimental Protocol (General):

-

Preparation of Cyclopropylmagnesium Bromide:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), react magnesium turnings with cyclopropyl bromide in anhydrous diethyl ether or THF to form the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C).

-

Slowly add a solution of oxalyl chloride in the same anhydrous solvent to the Grignard reagent. The stoichiometry must be carefully controlled to favor the diketone formation over other byproducts.

-

Allow the reaction to stir at low temperature for a set period before gradually warming to room temperature.

-

-

Workup and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent in vacuo.

-

Purify the crude product by column chromatography.

-

Quantitative Data (Hypothetical):

| Parameter | Expected Range |

| Yield | 20-50% |

| Purity | >95% after chromatography |

| Reaction Time | 2-8 hours |

Logical Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound based on the proposed methods.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound presents a challenging yet achievable goal for synthetic chemists. The methods outlined in this document provide a foundational starting point for researchers. It is imperative to conduct these experiments with appropriate safety precautions and to perform thorough characterization of the resulting products to confirm their identity and purity. Further research and publication in this area would be of significant value to the scientific community.

The Synthetic Utility of Dicyclopropyl-Based Building Blocks: A Focus on Dicyclopropyl Ketone and Dicyclopropylmethanol in Total Synthesis

Introduction

While dicyclopropylethanedione itself does not have documented applications in the field of total synthesis, its structural relatives, dicyclopropyl ketone and dicyclopropylmethanol, have emerged as valuable building blocks in the strategic construction of complex molecular architectures. This application note provides a detailed overview of the utility of these dicyclopropyl-containing reagents in total synthesis, with a particular focus on a nickel-catalyzed ring-opening cross-coupling of cyclopropyl ketones and the use of dicyclopropylmethanol in the synthesis of the antihypertensive agent rilmenidine. Experimental protocols and quantitative data for key transformations are presented to aid researchers in applying these methodologies.